![molecular formula C26H27FN4O3 B2998764 [7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide CAS No. 940983-99-3](/img/structure/B2998764.png)
[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide is a useful research compound. Its molecular formula is C26H27FN4O3 and its molecular weight is 462.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A class of heterocyclic compounds including variations similar to the specified compound has shown potent antibacterial activity. These compounds are synthesized through efficient methods and have been tested against various bacterial strains. For instance, compounds with modifications at the piperazinyl substitution position demonstrate significant activity against Gram-positive organisms, highlighting the importance of structural variations in enhancing antibacterial efficacy (Chu, Fernandes, & Pernet, 1986).
Structural Activity Relationships
The structure-activity relationships (SAR) of fluoroquinolones, including compounds with cyclopropyl, fluoro, and piperazinyl substitutions, have been extensively studied. These studies help in understanding how different substitutions affect the antibacterial properties of these compounds. For example, a study on the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones indicated that specific combinations of substitutions can lead to improved antibacterial properties (Miyamoto et al., 1990).
Antimicrobial Study of Fluoroquinolone-based Thiazolidinones
Further research into fluoroquinolone-based thiazolidinones synthesized from similar lead molecules demonstrated a focused approach on antimicrobial activities. These studies explore the potential of these compounds in addressing antibiotic resistance and enhancing the spectrum of activity against various pathogens (Patel & Patel, 2010).
Novel Antibacterial Agents
Research also delves into the creation of novel antibacterial agents by manipulating the quinolone structure, including the development of compounds with specific substitutions that show promising in vitro and in vivo activities against resistant bacterial strains. These modifications aim at overcoming current challenges in treating infections caused by resistant organisms (Senthilkumar et al., 2009).
Propriétés
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(3-methylphenyl)-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c1-16-4-3-5-18(12-16)28-26(34)21-15-31(19-6-7-19)23-14-24(22(27)13-20(23)25(21)33)30-10-8-29(9-11-30)17(2)32/h3-5,12-15,19H,6-11H2,1-2H3,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNLSEYGTZFLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

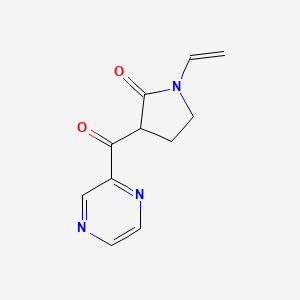

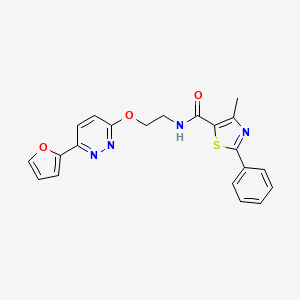
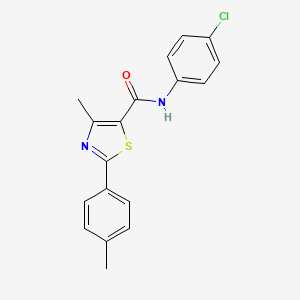
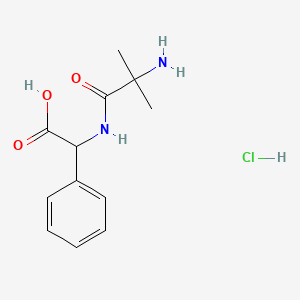
![3-((5-((3-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2998696.png)
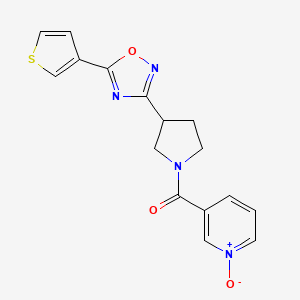
![4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2998699.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2998700.png)
![2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2998701.png)
![2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998702.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide](/img/structure/B2998704.png)
